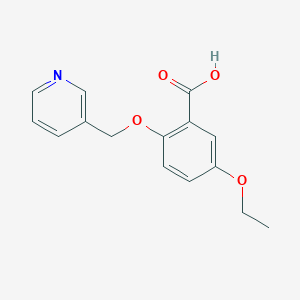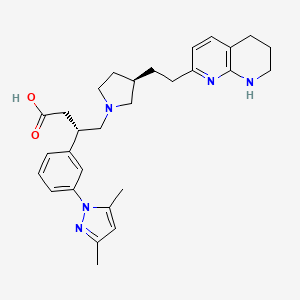
Integrin-antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Integrin-antagonist-1 is a compound designed to inhibit the function of integrins, which are transmembrane receptors involved in cell adhesion and signal transduction. Integrins play a crucial role in various biological processes, including cell migration, immune response, and tissue repair. By targeting integrins, this compound has potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-antagonist-1 typically involves the use of peptidomimetic ligands. These ligands are designed to mimic the structure of natural peptides that bind to integrins. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for integrins. This step may involve the use of protecting groups and selective deprotection strategies.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Integrin-antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Integrin-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin-targeted therapies.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders by inhibiting integrin-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting integrins.
Mechanism of Action
Integrin-antagonist-1 exerts its effects by binding to integrins and blocking their interaction with extracellular matrix proteins. This inhibition prevents integrin-mediated cell adhesion and signal transduction, leading to reduced cell migration and proliferation. The molecular targets of this compound include various integrin subunits, such as α4β1 and α4β7, which are involved in immune cell trafficking and inflammation.
Comparison with Similar Compounds
Vedolizumab: A monoclonal antibody that targets α4β7 integrin and is used to treat inflammatory bowel diseases.
Natalizumab: Another monoclonal antibody that targets α4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Cilengitide: A cyclic peptide that inhibits αvβ3 and αvβ5 integrins and has been investigated for its anti-cancer properties.
Uniqueness: Integrin-antagonist-1 is unique in its ability to selectively inhibit specific integrin subunits, making it a valuable tool for studying integrin function and developing targeted therapies. Its peptidomimetic structure allows for high binding affinity and specificity, distinguishing it from other integrin inhibitors.
Properties
CAS No. |
1629249-33-7 |
|---|---|
Molecular Formula |
C29H37N5O2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
InChI Key |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
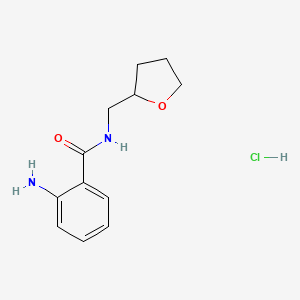

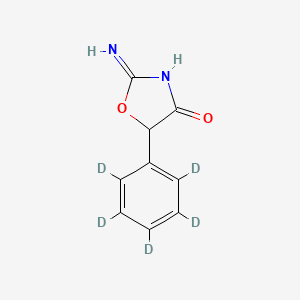

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
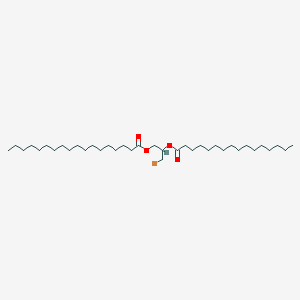
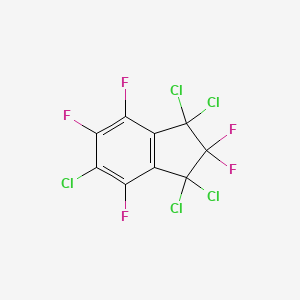

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
